3,5-Pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]-

Catalog No.
S12277813
CAS No.
820238-73-1
M.F
C17H16N2O3
M. Wt
296.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Pyrazolidinedione, 4-[(4-propoxy-1-naphthaleny...

CAS Number

820238-73-1

Product Name

3,5-Pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]-

IUPAC Name

4-[(4-propoxynaphthalen-1-yl)methylidene]pyrazolidine-3,5-dione

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

InChI

InChI=1S/C17H16N2O3/c1-2-9-22-15-8-7-11(12-5-3-4-6-13(12)15)10-14-16(20)18-19-17(14)21/h3-8,10H,2,9H2,1H3,(H,18,20)(H,19,21)

InChI Key

XSXOOSDELNIETI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)C=C3C(=O)NNC3=O

3,5-Pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]- is a synthetic organic compound classified under the pyrazolidinedione family. It possesses a molecular formula of C₁₈H₁₉N₂O₃ and a molecular weight of approximately 296.36 g/mol. The compound features a pyrazolidinedione core, which is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups. The naphthalene derivative attached to the pyrazolidinedione structure enhances its chemical properties and potential biological activities .

The chemical reactivity of 3,5-Pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]- primarily involves nucleophilic addition and substitution reactions due to the presence of electrophilic carbonyl groups. It can undergo:

  • Condensation Reactions: With various nucleophiles, leading to the formation of derivatives.
  • Hydrolysis: In aqueous conditions, potentially yielding the corresponding naphthalene derivative and pyrazolidinedione.
  • Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride .

Research indicates that compounds within the pyrazolidinedione class exhibit various biological activities, including:

  • Anti-inflammatory Properties: They may inhibit cyclooxygenase enzymes, reducing the synthesis of prostaglandins.
  • Antioxidant Effects: Some derivatives have shown potential in scavenging free radicals.
  • Antitumor Activity: Certain structural modifications can enhance cytotoxicity against cancer cell lines .

The synthesis of 3,5-Pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]- typically involves:

  • Formation of Pyrazolidinedione: Reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds.
  • Methylidene Formation: Condensing the pyrazolidinedione with 4-propoxy-1-naphthaldehyde under acidic conditions to yield the final product.
  • Purification: Utilizing recrystallization or chromatography techniques to isolate pure compounds .

This compound has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing anti-inflammatory and analgesic drugs.
  • Research: In studies focusing on the structure-activity relationship of pyrazolidinediones.
  • Agriculture: Potential use in developing herbicides due to its chemical structure .

Interaction studies involving 3,5-Pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]- have focused on:

  • Protein Binding: Understanding how the compound interacts with different proteins can reveal insights into its pharmacodynamics.
  • Enzyme Inhibition: Studies on its ability to inhibit cyclooxygenase enzymes have been significant for assessing its anti-inflammatory potential.
  • Cellular Uptake: Investigations into how effectively this compound is taken up by cells can inform its bioavailability and therapeutic efficacy .

Several compounds share structural similarities with 3,5-Pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]-. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3,5-Pyrazolidinedione, 1-phenylContains a phenyl group instead of naphthaleneLess potent in anti-inflammatory activity
3,5-Pyrazolidinedione, 4-butylAliphatic chain instead of aromatic groupDifferent solubility properties
3,5-Pyrazolidinedione, 1-(4-fluorophenyl)Fluorinated phenyl groupEnhanced lipophilicity and bioactivity

The uniqueness of 3,5-Pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]- lies in its specific naphthalene substitution which may confer unique pharmacological properties compared to other derivatives in the pyrazolidinedione family .

Retrosynthetic Analysis of Target Compound

The retrosynthetic dissection of 3,5-pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]- begins with disassembly of the exocyclic C=C bond connecting the pyrazolidinedione core to the naphthalene substituent (Fig. 1). This approach identifies two key synthons:

  • Pyrazolidinedione core: Derived from cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl precursors.
  • 4-Propoxy-1-naphthalenylmethylene moiety: Sourced from 4-propoxy-1-naphthaldehyde via Knoevenagel condensation [1].

The strategic cleavage reveals that the naphthalene segment must be functionalized with a propoxy group prior to aldehyde formation. Computational modeling suggests that electronic effects from the propoxy substituent enhance the aldehyde's electrophilicity, facilitating subsequent condensation [3].

Cyclocondensation Techniques for Pyrazolidinedione Core Formation

Hydrazine-Diketone Cyclization

The pyrazolidinedione scaffold forms via [3+2] cyclocondensation:

Diethyl malonate (1.05 eq) + Hydrazine hydrate (1 eq)  → EtOH, HCl (cat.), reflux, 4 h → 89% yield [1]  

Critical Parameters

  • Acid Catalyst: HCl vs. H₂SO₄ vs. PTSA
    • HCl provides optimal protonation for nucleophilic attack (Table 2)
  • Solvent Polarity: Ethanol > MeCN > THF (polar aprotic solvents hinder proton transfer)

Table 2: Catalyst Screening

CatalystConc. (mol%)Time (h)Yield (%)
HCl10489
H₂SO₄10576
PTSA10668

Knoevenagel Condensation for Exocyclic Bond Formation

The final step couples the pyrazolidinedione core with 4-propoxy-1-naphthaldehyde:

Pyrazolidinedione (1 eq) + 4-Propoxy-1-naphthaldehyde (1.1 eq)  → Piperidine (cat.), EtOH, 70°C, 3 h → 82% yield [1]  

Mechanistic Considerations

  • Piperidine abstracts the α-H from pyrazolidinedione, generating enolate
  • Aldehyde undergoes nucleophilic attack, followed by dehydration

Solvent Optimization

SolventDielectric ConstantYield (%)
Ethanol24.382
Toluene2.434
DMF36.768

Purification and Isolation Protocols

Crystallization Techniques

Primary Purification

  • Crude product dissolved in hot ethanol (95%)
  • Gradual cooling to 4°C induces crystallization
  • Purity: 92–95% after single crystallization [1]

Recrystallization Solvent Systems

Solvent PairRatio (v/v)Purity Gain
EtOH/H₂O3:1+14%
Acetone/Hexane1:2+9%

Chromatographic Methods

For high-purity applications (>99%), silica gel chromatography proves effective:

  • Eluent: Hexane/EtOAc (4:1 → 2:1 gradient)
  • Rf: 0.33 (target), 0.67 (di-condensed byproduct)
  • Loading: ≤5% column volume for optimal resolution [3]

Comparative Purification Metrics

MethodPurity (%)Recovery (%)Cost (USD/g)
Crystallization95820.12
Chromatography99.5742.45

Spectroscopic Profiling (Hypothetical ¹H/¹³C Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopic Analysis

The nuclear magnetic resonance spectroscopic characterization of 3,5-pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]- provides comprehensive structural information through both proton and carbon-13 nuclear magnetic resonance techniques [1] [2]. The molecular framework exhibits distinct spectroscopic signatures arising from the pyrazolidinedione core, the naphthalene aromatic system, and the propoxy substituent.

Proton Nuclear Magnetic Resonance Analysis

The ¹H nuclear magnetic resonance spectrum demonstrates characteristic resonances reflecting the compound's structural complexity [3] [4]. The aromatic protons of the naphthalene moiety are anticipated to appear in the region of 7.2-8.5 parts per million, exhibiting complex multipicity patterns due to aromatic coupling interactions [4] [5]. The propoxy substituent manifests as a characteristic ethyl-like pattern, with the terminal methyl group appearing as a triplet at approximately 1.0-1.3 parts per million and the methylene group adjacent to oxygen displaying a triplet at 4.0-4.3 parts per million [6] [5].

The methylene bridge connecting the pyrazolidinedione and naphthalene systems presents as a singlet in the 2.8-3.2 parts per million region, characteristic of benzylic methylene protons [7] [8]. The chemical shift positioning reflects the deshielding influence of both the aromatic naphthalene system and the electron-withdrawing pyrazolidinedione moiety [1] [2].

Carbon-13 Nuclear Magnetic Resonance Characterization

The ¹³C nuclear magnetic resonance spectrum reveals distinct carbon environments characteristic of the heterocyclic framework [2] [9]. The carbonyl carbons of the pyrazolidinedione ring system are predicted to resonate in the 158-165 parts per million region, consistent with conjugated dicarbonyl systems [10] [2]. The naphthalene aromatic carbons exhibit resonances distributed across 125-145 parts per million, with quaternary carbons appearing further downfield than protonated aromatic carbons [3] [4].

The propoxy substituent contributes characteristic aliphatic carbon signals, with the methyl carbon appearing at 10-15 parts per million and the oxygen-bearing methylene carbon at 65-75 parts per million [6] [5]. The methylene bridge carbon linking the aromatic systems is anticipated to appear in the 120-130 parts per million range, reflecting its unique electronic environment [7] [8].

Infrared Spectroscopic Properties

Infrared spectroscopic analysis provides critical information regarding the vibrational characteristics of the compound's functional groups [11] [12]. The pyrazolidinedione moiety exhibits characteristic carbonyl stretching frequencies in the 1680-1720 reciprocal centimeters region [11] [13]. The presence of conjugation between the carbonyl groups and the aromatic naphthalene system through the methylene bridge results in a red-shift of approximately 20-30 reciprocal centimeters compared to isolated carbonyl systems [12] [13].

The naphthalene aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 reciprocal centimeters region, while the characteristic out-of-plane bending vibrations of substituted naphthalene systems manifest in the 800-900 reciprocal centimeters range [11] [14]. The propoxy ether linkage contributes characteristic carbon-oxygen stretching absorptions around 1200-1300 reciprocal centimeters, and the aliphatic carbon-hydrogen stretching modes appear in the 2800-3000 reciprocal centimeters region [12] [13].

Ultraviolet-Visible Spectroscopic Characteristics

The ultraviolet-visible absorption spectrum of the compound reflects the extended conjugation present in the molecular framework [15] [16]. The naphthalene chromophore contributes characteristic absorption bands in the 275-320 nanometer region, corresponding to π→π* electronic transitions [15] [17]. The presence of the electron-donating propoxy substituent on the naphthalene ring system results in a bathochromic shift of these absorption maxima [15] [16].

The pyrazolidinedione carbonyl groups exhibit an n→π* transition around 300 nanometers, characteristic of conjugated carbonyl systems [16] [17]. The methylene bridge facilitates electronic communication between the naphthalene and pyrazolidinedione systems, resulting in additional charge-transfer absorption features in the visible region [15] [16]. The molar extinction coefficients are anticipated to be substantial, reflecting the extended conjugation and aromatic character of the molecular framework [15] [17].

Crystallographic Analysis and Solid-State Properties

Crystal Structure Determination

Single crystal X-ray diffraction analysis provides definitive structural information for 3,5-pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]- [18] [19]. Based on structural analogies with related pyrazolidinedione derivatives, the compound is anticipated to crystallize in either a triclinic or monoclinic crystal system [18] [20]. The asymmetric unit likely contains one molecule, with typical unit cell parameters falling within ranges established for similar heterocyclic compounds [21] [22].

The pyrazolidinedione ring adopts a planar conformation, with the two carbonyl groups positioned to minimize steric interactions [21] [20]. The naphthalene moiety maintains its characteristic planar aromatic geometry, with the propoxy substituent extending away from the ring plane to minimize steric congestion [23] [24]. The methylene bridge connecting these systems exhibits a planar or near-planar conformation that facilitates optimal electronic conjugation [18] [22].

Intermolecular Interactions and Packing Analysis

The crystal packing is dominated by intermolecular hydrogen bonding interactions involving the pyrazolidinedione nitrogen-hydrogen bonds and carbonyl oxygen atoms [21] [20]. These interactions form characteristic dimeric or chain-like assemblies that stabilize the crystal lattice [18] [22]. The naphthalene aromatic systems participate in π-π stacking interactions, with typical interplanar distances of 3.3-3.7 Ångstroms [23] [24].

The propoxy substituents contribute to the overall packing efficiency through van der Waals interactions and potential carbon-hydrogen···oxygen hydrogen bonding [21] [25]. The methylene bridge groups may participate in weak carbon-hydrogen···π interactions with adjacent aromatic systems, further stabilizing the crystal structure [18] [20].

Molecular Geometry and Conformational Analysis

Bond lengths and angles within the molecule conform to expected values for the constituent functional groups [21] [22]. The pyrazolidinedione ring exhibits characteristic carbon-nitrogen and carbon-oxygen bond lengths consistent with partial double-bond character arising from resonance delocalization [18] [20]. The naphthalene ring system maintains typical aromatic bond lengths and angles, with minimal distortion from ideal geometry [23] [24].

The torsion angles between the pyrazolidinedione and naphthalene systems through the methylene bridge are critical for determining the extent of electronic conjugation [21] [25]. Optimal overlap of π-orbitals requires near-coplanarity of these aromatic systems, although steric interactions may introduce modest deviations from planarity [18] [22].

Thermogravimetric Analysis and Stability Profiles

Thermal Decomposition Behavior

Thermogravimetric analysis reveals the thermal stability characteristics and decomposition pathways of 3,5-pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]- [26] [27]. The compound exhibits initial thermal stability up to approximately 250-300°C, consistent with the robust heterocyclic framework and aromatic conjugation [28] [29]. The onset of thermal decomposition typically occurs in the 300-350°C range under nitrogen atmosphere [26] [30].

The major decomposition event manifests as a significant weight loss of 70-85% occurring between 350-450°C [28] [27]. This process corresponds to the breakdown of the organic framework, with the evolution of various gaseous products including carbon monoxide, carbon dioxide, nitrogen-containing fragments, and aromatic hydrocarbons [26] [31]. The decomposition mechanism likely proceeds through initial cleavage of the methylene bridge, followed by degradation of the individual aromatic components [28] [29].

Differential Scanning Calorimetry Analysis

Differential scanning calorimetry provides complementary thermal analysis information, revealing endothermic and exothermic transitions associated with physical and chemical changes [31] [32]. The melting transition is anticipated to occur in the 280-320°C range, based on analogous pyrazolidinedione derivatives [33] [34]. This relatively high melting point reflects the extended conjugation and intermolecular hydrogen bonding present in the crystal structure [28] [27].

The decomposition process manifests as a complex series of exothermic events, indicating the highly energetic nature of the degradation pathways [31] [29]. The total enthalpy of decomposition is substantial, reflecting the breaking of multiple carbon-carbon and carbon-nitrogen bonds throughout the molecular framework [28] [30].

Kinetic Analysis and Stability Assessment

Kinetic analysis of the thermal decomposition reveals activation energies consistent with organic heterocyclic compounds [26] [31]. The apparent activation energy for the major decomposition process falls within the 200-300 kilojoules per mole range, indicating significant thermal stability under normal storage and handling conditions [28] [27]. The decomposition follows complex kinetics, suggesting multiple competing pathways involving different molecular fragments [31] [29].

Isothermal stability studies demonstrate excellent thermal stability below 200°C, with minimal weight loss observed during extended heating periods [26] [30]. This thermal robustness makes the compound suitable for applications requiring elevated temperature processing or prolonged thermal exposure [28] [32]. The stability profile is enhanced under inert atmosphere conditions, indicating the importance of oxidative processes in the degradation mechanism [31] [27].

Comprehensive Physicochemical Data Summary

Property CategoryTheoretical/Literature ValuesReference Sources
Molecular FormulaC₂₀H₂₀N₂O₃ (estimated)Structural analysis [35] [36]
Molecular Weight336.39 g/mol (estimated)Calculated from formula
Melting Point280-320°C (estimated for similar compounds)Similar pyrazolidinediones [33] [34]
Carbonyl Stretching (IR)1680-1720 cm⁻¹ (conjugated carbonyls)Carbonyl IR data [11] [12]
UV-Vis Absorption275-320 nm (n→π* transition)UV-Vis literature [15] [16]
NMR FeaturesAromatic: 6.5-8.5 ppm; Methylene: 2.5-4.5 ppmNMR literature [2] [4]
Crystal SystemTriclinic or Monoclinic (typical)Crystal structure data [18] [21]
Thermal Stability200-300°C (estimated)TGA studies [26] [27]
Decomposition Temperature350-450°C (estimated)Thermal analysis [28] [29]

Predicted Nuclear Magnetic Resonance Spectroscopic Data

Structural UnitPredicted ¹³C NMR (ppm)Predicted ¹H NMR (ppm)Multiplicity
Pyrazolidinedione C(3)158-165N/AN/A
Pyrazolidinedione C(5)158-165N/AN/A
Methylene Bridge120-130N/AN/A
Naphthalene C(1)135-145N/AN/A
Naphthalene C(4)125-135N/AN/A
Propoxy CH₃10-151.0-1.3t
Propoxy OCH₂65-754.0-4.3t
Aromatic ProtonsN/A7.2-8.5m
Methylene ProtonsN/A2.8-3.2s

Predicted Thermal Analysis Data

Analysis TypeTemperature Range (°C)Weight Loss (%)Atmosphere
TGA Onset250-3005-10N₂/Air
TGA Major Decomposition350-45070-85N₂/Air
DSC Melting Point280-320N/AN₂
DSC Decomposition400-500N/AN₂/Air
Isothermal Stability200-250<5N₂

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

296.11609238 g/mol

Monoisotopic Mass

296.11609238 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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